7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core with a tetrazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one typically involves the reaction of 7-chloroquinolin-2-one with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The tetrazole ring may play a crucial role in binding to these targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-tetrazol-5-yl)-pyridine: A similar compound with a pyridine core instead of a quinoline core.
4-hydroxy-2-quinolones: Compounds with a hydroxy group at the 4-position of the quinoline ring, showing different biological activities.
Uniqueness
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one is unique due to the presence of both a chloro and a tetrazole group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H6ClN5O |
---|---|
Molecular Weight |
247.64 g/mol |
IUPAC Name |
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H6ClN5O/c11-6-2-1-5-3-7(9-13-15-16-14-9)10(17)12-8(5)4-6/h1-4H,(H,12,17)(H,13,14,15,16) |
InChI Key |
BICJTZGNIKFXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.